1-(5-(2-Amino-5-ethylthiazol-4-yl)indolin-1-yl)ethan-1-one
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Overview
Description
1-(5-(2-Amino-5-ethylthiazol-4-yl)indolin-1-yl)ethan-1-one is a complex organic compound that features both an indole and a thiazole ring. These structures are known for their significant biological activities and are often found in various pharmacologically active molecules. The indole ring is a common motif in many natural products and pharmaceuticals, while the thiazole ring is known for its presence in several bioactive compounds, including antibiotics and antifungal agents .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-(2-Amino-5-ethylthiazol-4-yl)indolin-1-yl)ethan-1-one typically involves the construction of both the indole and thiazole rings followed by their coupling. One common method for synthesizing indole derivatives is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones under acidic conditions . For the thiazole ring, a common synthetic route involves the reaction of α-haloketones with thiourea .
Industrial Production Methods
Industrial production of such compounds often involves optimizing the reaction conditions to maximize yield and purity. This can include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
1-(5-(2-Amino-5-ethylthiazol-4-yl)indolin-1-yl)ethan-1-one can undergo various chemical reactions, including:
Oxidation: This can lead to the formation of N-oxides or sulfoxides.
Reduction: This can reduce nitro groups to amines or carbonyl groups to alcohols.
Substitution: Electrophilic substitution reactions are common on the indole ring due to its electron-rich nature.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic reagents like halogens or nitrating agents can be used under acidic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can yield N-oxides, while reduction can produce amines or alcohols .
Scientific Research Applications
1-(5-(2-Amino-5-ethylthiazol-4-yl)indolin-1-yl)ethan-1-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential antimicrobial and antiviral properties.
Medicine: Investigated for its potential use in developing new pharmaceuticals, particularly those targeting cancer and infectious diseases
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(5-(2-Amino-5-ethylthiazol-4-yl)indolin-1-yl)ethan-1-one involves its interaction with various molecular targets. The indole ring can interact with multiple receptors in the body, while the thiazole ring can inhibit certain enzymes. These interactions can lead to the modulation of biological pathways, resulting in therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
1-(2-Amino-5-methylthiazol-4-yl)ethanone: Similar structure but with a methyl group instead of an ethyl group.
1-(5-Fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide: Contains a similar indole structure but with different substituents
Uniqueness
1-(5-(2-Amino-5-ethylthiazol-4-yl)indolin-1-yl)ethan-1-one is unique due to its specific combination of indole and thiazole rings, which confer distinct biological activities and potential therapeutic applications .
Properties
Molecular Formula |
C15H17N3OS |
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Molecular Weight |
287.4 g/mol |
IUPAC Name |
1-[5-(2-amino-5-ethyl-1,3-thiazol-4-yl)-2,3-dihydroindol-1-yl]ethanone |
InChI |
InChI=1S/C15H17N3OS/c1-3-13-14(17-15(16)20-13)11-4-5-12-10(8-11)6-7-18(12)9(2)19/h4-5,8H,3,6-7H2,1-2H3,(H2,16,17) |
InChI Key |
UWDGITNJCMWPOH-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(N=C(S1)N)C2=CC3=C(C=C2)N(CC3)C(=O)C |
Origin of Product |
United States |
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